4-(6-Fluoropyridin-3-yl)pyrrolidin-2-one
Description
4-(6-Fluoropyridin-3-yl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a fluoropyridine substituent at the 3-position of the pyrrolidin-2-one core. Pyrrolidinone scaffolds are widely explored in medicinal chemistry due to their structural rigidity, hydrogen-bonding capacity, and compatibility with biological targets. The fluorine atom on the pyridine ring enhances electronegativity and metabolic stability, while the pyridine moiety contributes aromatic π-π interactions in target binding.
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
4-(6-fluoropyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9FN2O/c10-8-2-1-6(4-11-8)7-3-9(13)12-5-7/h1-2,4,7H,3,5H2,(H,12,13) |
InChI Key |
HMZJSRRSTXQDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone Derivatives with Heterocyclic Substituents
Compounds bearing heterocyclic groups, such as oxadiazole or triazole rings, demonstrate enhanced bioactivity. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one () exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging .
- 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one () shares structural similarity but replaces the fluoropyridine with a fluorophenyl and triazole-thione group. Such substitutions likely improve radical scavenging but may reduce blood-brain barrier penetration compared to pyridine-containing analogs .
Key Difference : The fluoropyridine in 4-(6-Fluoropyridin-3-yl)pyrrolidin-2-one may offer better solubility and target specificity than bulkier heterocycles due to its compact aromatic system.
Pyrrolidinone Derivatives with Aromatic Substituents
Aromatic substituents significantly influence pharmacological profiles:
- 1-(2,3-Dihydroxyphenyl)pyrrolidin-2-one () demonstrates neuroprotective activity, attributed to catechol groups enabling antioxidant effects and metal chelation . However, polar hydroxyl groups may limit membrane permeability.
- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one () shows potent anti-Alzheimer’s activity via acetylcholinesterase inhibition, leveraging hydrophobic benzyl and fluorobenzoyl groups for target binding .
Fluoropyridine-Containing Analogs
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () differs in fluoropyridine position (2-yl vs. 3-yl).
- 1-((6-(7-(4-Amino-2-fluorophenoxy)thieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)pyrrolidin-2-one () incorporates a thieno-pyridine extension, increasing molecular weight (434.49 g/mol) and complexity. Such modifications may enhance target specificity but reduce metabolic stability .
Key Insight : The 3-position fluoropyridine in the target compound likely favors optimal steric and electronic interactions for central nervous system targets compared to 2-yl isomers or extended aromatic systems.
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